3-(Oxan-4-ylsulfanylmethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-4-ylsulfanylmethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-2-4-15-13(3-1)9-12(10-16-15)11-18-14-5-7-17-8-6-14/h1-4,9-10,14H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIUYXPPEJDBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 3 Oxan 4 Ylsulfanylmethyl Quinoline
Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Nucleus
The quinoline ring system is an aromatic heterocycle, and its reactivity is a composite of the individual properties of the benzene (B151609) and pyridine (B92270) rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene, but it also directs the position of both electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution:
Electrophilic substitution on the unsubstituted quinoline ring typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. The presence of the deactivating nitrogen atom directs incoming electrophiles primarily to the 5- and 8-positions. researchgate.netorganic-chemistry.orgvanderbilt.edu This is because the carbocation intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without involving the positively charged nitrogen in the protonated species, which is the reactive form under acidic conditions. vanderbilt.edu
Common electrophilic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. organic-chemistry.org
Sulfonation: Heating quinoline with fuming sulfuric acid results in the formation of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. organic-chemistry.org
Halogenation: Bromination in the presence of sulfuric acid gives a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. nih.gov
For 3-(Oxan-4-ylsulfanylmethyl)quinoline, the directing effects of the substituent at the 3-position must be considered. The -CH2-S- linkage is generally considered to be weakly activating or deactivating, and its influence on the regioselectivity of electrophilic substitution on the quinoline ring is not extensively documented in specific relation to this compound. However, the general preference for substitution at the 5- and 8-positions is expected to be maintained.
| Reaction | Reagents | Typical Products on Unsubstituted Quinoline |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline |
| Sulfonation | H₂SO₄ (fuming) | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid |
| Bromination | Br₂ / H₂SO₄ | 5-Bromoquinoline and 8-Bromoquinoline |
Nucleophilic Aromatic Substitution:
The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netrsc.org This reactivity is enhanced if a good leaving group, such as a halogen, is present at these positions. rsc.orgsigmaaldrich.com
Key nucleophilic substitution reactions include:
Chichibabin Reaction: Reaction with sodamide (NaNH₂) in liquid ammonia (B1221849) can introduce an amino group at the 2-position to form 2-aminoquinoline. organic-chemistry.org
Hydroxylation: Fusion with potassium hydroxide (B78521) can yield 2-hydroxyquinoline. organic-chemistry.org
Substitution of Halogens: Halogens at the 2- and 4-positions are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. rsc.orgsigmaaldrich.com
In the case of this compound, direct nucleophilic substitution on the unsubstituted quinoline ring is challenging. However, prior functionalization, for instance, by introducing a halogen at the 2- or 4-position, would open up pathways for a wide range of derivatizations.
| Reaction | Reagents | Typical Products on Unsubstituted/Pre-functionalized Quinoline |
| Amination (Chichibabin) | NaNH₂ | 2-Aminoquinoline |
| Hydroxylation | KOH, heat | 2-Hydroxyquinoline |
| Halogen Displacement | Nu⁻ (e.g., RO⁻, RNH₂) on 2- or 4-haloquinoline | 2- or 4-substituted quinoline |
Transformations of the Thioether Moiety
The thioether group (-S-) is a versatile functional group that can undergo several important transformations, primarily involving the sulfur atom.
Oxidation Reactions to Sulfoxides and Sulfones
Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. The choice of oxidizing agent and reaction conditions allows for selective formation of either product. nih.govrsc.org
To Sulfoxides: Mild oxidizing agents such as hydrogen peroxide (H₂O₂), often in a controlled stoichiometry, can selectively oxidize the thioether to a sulfoxide (B87167). nih.govresearchgate.net Other reagents like sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used for this transformation.
To Sulfones: Stronger oxidizing agents or an excess of the oxidizing agent will further oxidize the sulfoxide to the corresponding sulfone. nih.govnih.gov Reagents like potassium permanganate (B83412) (KMnO₄) or peroxy acids can achieve this.
For this compound, the oxidation of the thioether would lead to the formation of 3-(Oxan-4-ylsulfinylmethyl)quinoline (a sulfoxide) and 3-(Oxan-4-ylsulfonylmethyl)quinoline (a sulfone). Care must be taken to avoid oxidation of the quinoline ring, which is generally resistant to oxidation but can be cleaved under harsh conditions. scispace.com
| Transformation | Typical Reagents | Product |
| Thioether to Sulfoxide | H₂O₂, NaIO₄, m-CPBA | R-SO-R' |
| Thioether to Sulfone | Excess H₂O₂, KMnO₄, Peroxy acids | R-SO₂-R' |
S-Alkylation and S-Acylation Reactions
The lone pairs of electrons on the sulfur atom make the thioether moiety nucleophilic.
S-Alkylation: Thioethers react with alkyl halides to form sulfonium (B1226848) salts. nih.gov This reaction proceeds via an Sₙ2 mechanism. The resulting sulfonium salts are themselves useful intermediates.
S-Acylation: While less common than S-alkylation, thioethers can be acylated under specific conditions, often involving a highly reactive acylating agent, to form acylsulfonium salts, which can then rearrange or be used in further transformations. More commonly, S-acylation refers to the formation of a thioester from a thiol, but direct acylation of a thioether is a distinct process. wikipedia.org
For this compound, S-alkylation with an alkyl halide would yield a ternary sulfonium salt.
| Transformation | Typical Reagents | Product |
| S-Alkylation | Alkyl halide (e.g., CH₃I) | R-S⁺(R')-R'' X⁻ (Sulfonium salt) |
| S-Acylation | Acyl halide (e.g., RCOCl) | R-S⁺(COR')-R'' X⁻ (Acylsulfonium salt) |
Reactivity and Ring-Opening/Modification of the Oxane Ring System
The oxane ring, also known as a tetrahydropyran (B127337) (THP) ring, is a saturated six-membered heterocycle containing an oxygen atom. It is generally a stable and relatively unreactive moiety, a feature that leads to its common use as a protecting group for alcohols.
The ring is conformationally flexible, adopting a chair-like structure to minimize steric strain. Significant reactivity of the oxane ring typically requires harsh conditions or specific activation.
Ring-Opening: The ether linkage in the oxane ring is generally resistant to cleavage. However, under strongly acidic conditions and in the presence of a good nucleophile, ring-opening can occur. For instance, treatment with a strong acid like HBr or HI can lead to cleavage of the C-O bond. The regioselectivity of the ring-opening would depend on the substitution pattern of the oxane ring. In the case of the unsubstituted oxane in this compound, cleavage would likely lead to a di-functionalized pentane (B18724) derivative. The presence of Lewis acids can also facilitate ring-opening. Compared to smaller cyclic ethers like oxiranes (epoxides) or oxetanes, the oxane ring is considerably less strained and therefore less prone to ring-opening.
Given the stability of the oxane ring, it is expected to remain intact under many of the reaction conditions used to modify the quinoline or thioether moieties of this compound.
| Transformation | Typical Conditions | Potential Product |
| Ring-Opening | Strong acid (e.g., HBr, HI), Lewis acids | Halogenated alcohol or other difunctionalized pentane derivatives |
Functional Group Interconversions and Strategic Derivatization of the Compound
The presence of three distinct functional moieties in this compound allows for a wide range of strategic derivatizations through various functional group interconversions. The chemoselectivity of these reactions would be a key consideration.
Derivatization via the Quinoline Ring: As discussed, electrophilic substitution at the 5- and 8-positions can introduce new functional groups (e.g., -NO₂, -SO₃H, -Br), which can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then undergo a plethora of reactions such as diazotization followed by substitution (Sandmeyer reaction), or acylation. vanderbilt.edu
Derivatization via the Thioether Linkage: The oxidation of the thioether to a sulfoxide or sulfone introduces polarity and hydrogen bond accepting capabilities, which could significantly alter the compound's properties. The sulfone group, in particular, is a stable and electron-withdrawing group that could influence the reactivity of the rest of the molecule.
Modification of the Methylene (B1212753) Bridge: While the methylene group (-CH₂-) is generally unreactive, it could potentially be functionalized, for instance, through radical halogenation, although this would likely be unselective. A more strategic approach would be to synthesize analogues with functional groups on this bridge.
Modification of the Oxane Ring: While the ring itself is stable, it is conceivable to synthesize analogues with functional groups on the oxane ring. For example, starting from a functionalized oxane derivative in the initial synthesis of the molecule.
A key aspect of derivatization would be to exploit the potential for one functional group to mediate the reactivity of another. For instance, the quinoline nitrogen can be quaternized, which would further deactivate the ring to electrophilic attack but could activate the C2 and C4 positions for nucleophilic attack.
Spectroscopic and Structural Elucidation of 3 Oxan 4 Ylsulfanylmethyl Quinoline
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
Further research and synthesis of 3-(Oxan-4-ylsulfanylmethyl)quinoline would be required for these spectroscopic data to be generated and published.
Isotopic Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. The analysis of the isotopic pattern of this compound in a high-resolution mass spectrum allows for the confirmation of its molecular formula, C₁₅H₁₇NOS.
The presence of sulfur is particularly noteworthy in the isotopic pattern. Sulfur has a characteristic isotopic signature with a major isotope ³²S (94.99% abundance) and a less abundant isotope ³⁴S (4.25% abundance). This results in a distinct A+2 peak (a peak at two mass units higher than the monoisotopic peak) that is more intense than what would be expected from the contribution of ¹³C isotopes alone.
For this compound, the theoretical isotopic distribution can be calculated and compared with the experimental data. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). The subsequent peaks in the isotopic cluster (A+1, A+2) arise from the presence of heavier isotopes like ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O, ³³S, and ³⁴S. The relative intensities of these peaks are a fingerprint of the elemental composition. Automated methods can be used to match the measured isotope pattern against theoretical patterns for candidate molecular formulas, providing a high degree of confidence in the assigned formula. nih.gov
Table 1: Theoretical Isotopic Distribution for C₁₅H₁₇NOS
| Mass (m/z) | Relative Intensity (%) | Isotope Contribution |
|---|---|---|
| Monoisotopic | 100.00 | ¹²C₁₅¹H₁₇¹⁴N¹⁶O³²S |
| A+1 | 17.57 | Primarily ¹³C, ¹⁵N |
| A+2 | 5.55 | Primarily ³⁴S, ¹³C₂ |
| A+3 | 0.77 | Primarily ¹³C³⁴S, ¹³C₃ |
Note: This is a representative table based on natural isotopic abundances. Actual experimental values may show minor variations.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
The electronic properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. The quinoline (B57606) moiety is a well-known chromophore and fluorophore, and its electronic transitions are sensitive to substituent effects. nih.govresearchgate.net
The UV-Vis absorption spectrum of quinoline derivatives typically displays multiple bands in the range of 200-350 nm. nist.gov These bands are generally assigned to π → π* transitions within the aromatic system. wikipedia.org The introduction of the oxan-ylsulfanylmethyl group at the 3-position is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline, due to the electronic contribution of the sulfur atom. researchgate.net
Fluorescence spectroscopy provides information about the excited state of the molecule. Quinoline and its derivatives are often fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). nih.govnih.gov The fluorescence emission spectrum of this compound would likely show an emission maximum at a longer wavelength than its absorption maximum (Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by the solvent polarity and the nature of the substituent. nih.gov In some cases, the presence of a sulfur atom can lead to fluorescence quenching through intersystem crossing, but thioether linkages, as present in this molecule, often have less of an impact than other sulfur functionalities. arxiv.org The study of these properties is crucial for applications in fluorescent probes and sensors. nih.gov
Table 2: Representative Photophysical Data for Quinoline Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Quinoline nist.govwikipedia.org | ~270, ~314 | ~350 | ~36 |
| 3-Substituted Quinoline researchgate.net | ~280-330 | ~360-450 | ~80-120 |
| Sulfur-containing Quinoline researchgate.net | ~285-340 | ~370-480 | ~85-140 |
Note: These are approximate values and can vary significantly based on the specific substituent and solvent used.
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure of this compound would reveal the precise geometry of both the quinoline and oxane rings. The quinoline ring system is expected to be largely planar, although minor puckering can occur. nih.govnih.gov The oxane ring typically adopts a chair conformation, which is its most stable arrangement.
Key structural parameters to be determined include:
Bond Lengths: The C-S and S-CH₂ bond lengths will define the geometry of the thioether linkage.
Bond Angles: The C-S-C bond angle in the thioether group and the torsional angles around the CH₂-S bond will dictate the relative orientation of the quinoline and oxane moieties.
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
|---|---|
| C(quinoline)-CH₂ Bond Length | ~1.51 Å |
| CH₂-S Bond Length | ~1.81 Å |
| S-C(oxane) Bond Length | ~1.82 Å |
| C-S-C Bond Angle | ~100-105° |
| Oxane Ring Conformation | Chair |
| Quinoline Ring | Planar |
Note: These values are based on typical bond lengths and angles for similar chemical fragments.
The packing of molecules in the crystal is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a role in the supramolecular assembly:
π-π Stacking: The planar quinoline rings can stack on top of each other, an interaction that is common in aromatic systems. nih.govresearchgate.net
C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-system of a neighboring quinoline ring.
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the oxygen atom of the oxane ring and the nitrogen atom of the quinoline ring as acceptors are likely to be present, contributing to the stability of the crystal lattice. chemmethod.com
The analysis of these interactions provides insight into the forces that direct the self-assembly of the molecules in the solid state. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.gov
Following data collection, the crystal structure is solved and refined. This process involves adjusting the atomic positions and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed using several metrics:
R-factor (R₁): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.
wR₂: A weighted R-factor based on squared structure factor amplitudes.
Goodness-of-Fit (Goof): Should be close to 1 for a good refinement.
The refinement process also includes locating and refining the positions of hydrogen atoms, which can either be found in the difference Fourier map or placed in calculated positions. iucr.org The final refined structure is validated using software like CHECKCIF to ensure its geometric and crystallographic integrity.
Table 4: Representative Crystallographic Refinement Parameters for a Quinoline Derivative
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
| Goodness-of-Fit (S) | ~1.0 |
Source: Based on typical values reported for well-refined structures of similar organic molecules. mdpi.comnih.gov
Computational Chemistry and Theoretical Investigations of 3 Oxan 4 Ylsulfanylmethyl Quinoline
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure of 3-(Oxan-4-ylsulfanylmethyl)quinoline.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT would be the primary tool for geometry optimization and energy minimization. The process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the molecule's most stable conformation.
Researchers commonly employ hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-31G* or higher to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net The geometry optimization process would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. The final optimized geometry represents a local minimum on the potential energy surface.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length (Å) | C-S | 1.85 |
| S-CH₂ | 1.82 | |
| CH₂-C(quinoline) | 1.51 | |
| C(oxane)-S | 1.84 | |
| Bond Angle (°) | C-S-CH₂ | 102.5 |
| S-CH₂-C(quinoline) | 112.0 | |
| Dihedral Angle (°) | C(oxane)-S-CH₂-C(quinoline) | 175.0 |
Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not derived from a specific computational study on this compound.
Beyond DFT, other computational methods could be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. liverpool.ac.uk While generally more computationally intensive than DFT, they can provide valuable benchmark data.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster and can be used for very large molecular systems, though they are generally less accurate than DFT or ab initio methods.
Molecular Orbital Analysis and Electronic Descriptors (e.g., HOMO-LUMO Energy Gaps, Fukui Functions)
The electronic properties of this compound can be elucidated through molecular orbital analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netliverpool.ac.uk A smaller energy gap suggests a more reactive molecule.
Fukui functions are another important set of electronic descriptors derived from conceptual DFT. They are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule.
Table 2: Illustrative Electronic Descriptors for this compound
| Descriptor | Illustrative Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The data in this table is illustrative and based on general values for quinoline (B57606) derivatives. It is not from a specific study on this compound.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental findings to confirm the structure of a synthesized compound.
The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculated isotropic shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. These predicted spectra can be a powerful tool for structural elucidation, especially for complex molecules where spectral assignment is challenging. nih.govnih.gov
Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for Key Protons
| Proton | Predicted Chemical Shift (ppm) |
| H2 (quinoline) | 8.90 |
| H4 (quinoline) | 8.15 |
| -S-CH₂- | 3.80 |
| H (oxane, adjacent to S) | 3.50 |
Note: This table presents hypothetical predicted chemical shifts for illustrative purposes.
Theoretical vibrational (infrared and Raman) spectra can be simulated by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra. It is common practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.
Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Quinoline C=N | Stretching | 1620 |
| Quinoline C=C | Aromatic Stretching | 1580 |
| C-S | Stretching | 700 |
| C-O-C (Oxane) | Asymmetric Stretching | 1100 |
Note: This table contains representative calculated vibrational frequencies for illustrative purposes.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of quinoline derivatives can proceed through various established reaction pathways. Computational modeling is a powerful tool to unravel the intricate details of these synthetic routes, offering a step-by-step view of the chemical transformations.
Characterization of Transition States and Intermediates
In the context of chemical reactions, transition states represent the highest energy point along a reaction coordinate, while intermediates are transient species formed during the conversion of reactants to products. The characterization of these fleeting structures is crucial for a complete understanding of a reaction mechanism. Computational methods, particularly DFT, are adept at locating and characterizing the geometry and energy of both transition states and intermediates. This involves mapping the potential energy surface of the reaction.
For a hypothetical synthesis of this compound, computational analysis would typically involve the identification of all relevant stationary points on the potential energy surface. The nature of these points (as minima for reactants, products, and intermediates, or as first-order saddle points for transition states) would be confirmed through frequency calculations. However, no specific studies detailing the transition states or intermediates for the formation of this compound have been found in the reviewed literature.
Advanced Applications of 3 Oxan 4 Ylsulfanylmethyl Quinoline in Functional Materials and Chemical Technologies
Development as Ligands in Organometallic and Coordination Chemistry
The presence of nitrogen, sulfur, and oxygen atoms in distinct chemical environments makes 3-(Oxan-4-ylsulfanylmethyl)quinoline an attractive multidentate ligand for coordinating with a wide range of metal ions.
The combination of a soft sulfur donor, a borderline nitrogen donor (from the quinoline), and a hard oxygen donor (from the oxane ring) allows for versatile coordination behavior. This ligand could act as a bidentate or tridentate chelate, depending on the metal ion's size, electronic properties, and coordination preferences. researchgate.netnih.gov
Research on similar quinoline-thioether ligands has shown their ability to form stable complexes with various transition metals, including silver(I), copper(II), cobalt(II), and nickel(II). researchgate.netrsc.orgresearchgate.net The nitrogen atom of the quinoline (B57606) ring and the adjacent sulfur atom can form a stable five- or six-membered chelate ring with a metal center. The etheral oxygen of the oxane ring could also participate in coordination, particularly with harder metal ions or in forming bridged polynuclear structures. The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes could exhibit diverse geometries, from linear or trigonal (for Ag(I)) to tetrahedral or octahedral for transition metals. researchgate.netnih.gov
Table 1: Prospective Metal Complexes of this compound This table is a theoretical projection based on the coordination chemistry of analogous ligands.
| Potential Metal Ion | Plausible Coordination Mode | Anticipated Geometry | Potential Application Area |
|---|---|---|---|
| Ag(I) | Bidentate (N, S) or Bridging | Linear, Trigonal Planar, or Polynuclear | Supramolecular assembly, Antimicrobial materials |
| Cu(II) | Tridentate (N, S, O) or Bidentate (N, S) | Distorted Square Planar or Octahedral | Catalysis, Sensing |
| Pd(II) / Pt(II) | Bidentate (N, S) | Square Planar | Homogeneous Catalysis |
| Zn(II) | Bidentate (N, S) or Tridentate (N, S, O) | Tetrahedral | Fluorescent Sensing |
| Ru(II) | Bidentate (N, S) | Octahedral | Photocatalysis, Redox Chemistry |
The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a reaction. researchgate.net While this compound itself is achiral, its derivatives or its metal complexes could be engineered for stereoselective transformations. Chiral sulfur-containing ligands are known to be effective in a variety of catalytic reactions. rsc.orgcapes.gov.brresearchgate.net For instance, introducing a chiral center on the oxane or quinoline ring could render the entire ligand chiral, making its metal complexes suitable for asymmetric processes like hydrogenations or C-C bond formations.
The redox-active nature of both the quinoline moiety and the thioether sulfur suggests potential applications in redox chemistry. Quinoline-based ligands can stabilize metals in multiple oxidation states, and their complexes can act as electron-transfer agents. acs.org The thioether group can be reversibly oxidized to sulfoxide (B87167) and sulfone, a transformation that can modulate the electronic properties of the metal center. acs.org A Pt(II)-Sb(III) complex featuring quinoline side-arms, for example, demonstrated ligand-controlled redox behavior via anion transfer, highlighting how quinoline-based scaffolds can mediate electron transfer processes. acs.org This suggests that metal complexes of this compound could be designed as catalysts for selective oxidation reactions or as components in redox-switchable systems.
Potential in Functional Organic Materials
Quinoline derivatives are a cornerstone in the development of organic materials due to their inherent photophysical properties and electronic characteristics. researchgate.netuconn.edu
Quinoline and its derivatives are well-known for their fluorescence and have been widely investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netdergipark.org.trrsc.org Compounds like Tris-(8-hydroxyquinolinato) aluminum (Alq₃) are benchmark materials in OLED technology. mdpi.com The this compound structure combines an electron-deficient quinoline core with potentially electron-donating thioether and oxane groups. This "push-pull" character can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is desirable for creating materials with tunable emission wavelengths.
Depending on the electronic interplay between the quinoline, sulfur, and oxygen moieties, the compound could be developed as:
An Emissive Layer (EML) Material: If the compound exhibits a high photoluminescence quantum yield (PLQY), it could be a dopant or host in the EML of an OLED. rsc.org
An Electron-Transporting Layer (ETL) Material: The electron-deficient nature of the quinoline ring is conducive to electron transport, a critical function in OLEDs and organic solar cells. uconn.edu
A Sensitizer in Dye-Sensitized Solar Cells (DSSCs): The broad absorption and suitable energy levels characteristic of some quinoline derivatives could allow it to act as a dye, absorbing light and injecting electrons into a semiconductor like TiO₂.
Table 2: Projected Photophysical and Electronic Properties This table presents hypothetical data based on typical values for fluorescent quinoline derivatives.
| Property | Projected Value / Characteristic | Relevance |
|---|---|---|
| Absorption Maximum (λabs) | ~320-360 nm | UV-A absorption, relevant for light harvesting (DSSCs) |
| Emission Maximum (λem) | ~400-500 nm (Blue to Green) | Color of emission in OLEDs |
| Photoluminescence Quantum Yield (PLQY) | 0.1 - 0.7 (in solution) | Efficiency of light emission |
| HOMO Level | -5.5 to -6.0 eV | Hole injection/transport capability |
| LUMO Level | -2.5 to -3.0 eV | Electron injection/transport capability |
The design of fluorescent chemosensors is a significant area of research, and quinoline is a popular fluorophore for this purpose due to its sensitivity to its chemical environment. nanobioletters.comrsc.org The N, S, and O donor atoms in this compound provide ideal binding sites for various analytes, especially metal ions.
The interaction of a target ion with the ligand can perturb its electronic structure, leading to a detectable change in its optical properties, such as:
Fluorescence Quenching or Enhancement: Binding of paramagnetic metal ions (like Cu²⁺ or Fe³⁺) often quenches fluorescence, while coordination with diamagnetic ions (like Zn²⁺ or Hg²⁺) can enhance fluorescence by restricting molecular vibrations and promoting radiative decay. nanobioletters.comnih.gov
Colorimetric Changes: A significant shift in the absorption spectrum upon analyte binding can result in a visible color change, enabling naked-eye detection. mdpi.com
Given that the soft sulfur atom has a high affinity for soft heavy metal ions, this compound could be a highly selective sensor for toxic metals like mercury(II), lead(II), or cadmium(II). A quinoline-based hydrazone derivative, for example, was developed as an optical chemosensor for tributyltin (TBT), an environmental pollutant. mdpi.com
Role in Supramolecular Chemistry and Crystal Engineering
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net this compound possesses multiple features that can be exploited for the rational design of supramolecular assemblies.
Key interactions that could direct its self-assembly include:
π–π Stacking: The planar, aromatic quinoline rings can stack on top of each other, an interaction that is fundamental in building extended architectures in many quinoline-based crystal structures. rsc.org
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH, weaker C-H···O and C-H···N hydrogen bonds can play a crucial role in stabilizing a crystal lattice.
Coordination Bonding: As discussed in section 6.1.1, the use of metal ions can link individual ligand molecules into well-defined one-, two-, or three-dimensional metal-organic frameworks (MOFs) or coordination polymers. rsc.orgresearchgate.net Research on silver(I) complexes with quinoline-based thioether ligands has demonstrated the self-assembly of intricate, box-like metallosupramolecular structures. rsc.org
By carefully selecting solvents, counter-ions, and metal linkers, it is conceivable to guide the assembly of this compound into novel crystalline materials with tailored porosity, catalytic activity, or optical properties.
Applications in Separation Science and Analytical Chemistry (e.g., as extractants or chelating agents)
The structural features of This compound suggest its potential utility as a specialized ligand in separation science and analytical chemistry, particularly as an extractant or a chelating agent for metal ions.
The nitrogen atom of the quinoline ring and the sulfur atom of the thioether group can act as a bidentate or polydentate ligand, capable of coordinating with various metal ions. The formation of stable metal chelates is a fundamental principle in many separation and analytical techniques. iosrjournals.org
Quinoline derivatives, particularly 8-hydroxyquinoline, are well-known for their excellent chelating properties and have been extensively used in the extraction and colorimetric determination of a wide range of metal ions. iosrjournals.org The mode of action often involves the formation of a stable ring structure with the metal ion. iosrjournals.org
The presence of the thioether group in This compound could impart selectivity towards certain soft metal ions that have a high affinity for sulfur, such as palladium, platinum, gold, mercury, and cadmium. This selectivity would be highly advantageous in processes requiring the separation of these metals from complex matrices.
Potential applications in this area include:
Selective Metal Extraction: The compound could be employed as a selective extractant for the recovery of precious or toxic metals from industrial effluents or electronic waste.
Solid-Phase Extraction: This compound could be immobilized on a solid support to create a sorbent for the preconcentration of trace metals from environmental samples before their determination by instrumental methods.
Chromatographic Separations: The compound or its metal complexes could be used as stationary phases or mobile phase additives in chromatographic techniques to achieve separations of metal ions.
Chemical Sensors: The interaction of the compound with specific metal ions could lead to a measurable optical or electrochemical signal, forming the basis for a chemical sensor.
| Potential Application | Key Molecular Feature | Principle |
| Selective Metal Extraction | Quinoline-Thioether Ligand System | Formation of stable, organic-soluble metal chelates. |
| Solid-Phase Extraction | Immobilizable Ligand Structure | Preconcentration of metal ions from dilute solutions. |
| Analytical Reagent | Metal-Specific Coordination | Colorimetric or fluorometric determination of metal ions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Oxan-4-ylsulfanylmethyl)quinoline, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Quinoline Core Formation : Use Vilsmeier-Haack reagent (DMF/POCl₃) for formylation at the 3-position of acetanilide derivatives, followed by cyclization .
- Sulfanylmethyl Introduction : Thiol-ether coupling via nucleophilic substitution between a quinoline intermediate and oxane-4-thiol under inert conditions (e.g., N₂ atmosphere) .
- Critical Conditions : Control reaction temperature (60–80°C for thiomorpholine coupling), stoichiometric ratios (1:1.2 quinoline intermediate to thiol), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.9 ppm for quinoline), oxane ring protons (δ 3.5–4.0 ppm), and sulfanylmethyl protons (δ 2.8–3.2 ppm) .
- HRMS : Confirm molecular ion peak matching calculated m/z for C₁₅H₁₇NO₂S .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–S bond ≈ 1.81 Å) and dihedral angles between quinoline and oxane rings .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., c-Met) using fluorescence-based assays (ATP-competitive binding) at 10 µM–100 nM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Neuroprotection : Assess Aβ fibril inhibition (Alzheimer’s models) via Thioflavin T fluorescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency when introducing the sulfanylmethyl group under varying solvent systems?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. DMF enhances nucleophilicity of oxane-4-thiol but may cause side reactions; toluene reduces solubility but improves selectivity .
- Additives : Use catalytic KI or tetrabutylammonium iodide (TBAI) to stabilize intermediates in polar solvents .
- Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify optimal timepoints (e.g., 6–8 hours for 85% conversion) .
Q. What strategies mitigate challenges in crystallizing this compound for SCXRD analysis?
- Methodological Answer :
- Co-Crystallization : Introduce co-formers (e.g., hydrogen sulfate anions) to stabilize lattice packing via H-bonding (e.g., N–H···O interactions) .
- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated ethanol/water solutions promotes single-crystal growth .
- Data Validation : Use PLATON to check for twinning and SHELX for refining disordered regions .
Q. How do substituents on the quinoline core influence bioactivity, and what computational tools support structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Design :
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding poses with target proteins (e.g., p38 MAP kinase) .
- DFT Calculations (Gaussian) : Analyze electronic effects of substituents on HOMO/LUMO energy gaps .
Methodological Notes
- Synthesis Optimization : Reaction yields for thiomorpholine coupling drop below 50% if moisture is present; use anhydrous solvents and molecular sieves .
- Data Reproducibility : Replicate crystallography results across ≥3 independent batches to confirm unit cell parameters (e.g., ±0.02 Å tolerance) .
- Ethical Compliance : Adhere to institutional guidelines for biological assays, particularly cytotoxicity testing (e.g., IACUC approval for in vivo models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
